5-(1H-imidazol-1-ylmethyl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide
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Description
5-(1H-imidazol-1-ylmethyl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide is a compound that represents a convergence of multiple functional groups and structural motifs common in medicinal chemistry and organic synthesis. The compound's structure suggests potential interactions with biological systems, warranting detailed synthesis and property analysis.
Synthesis Analysis
The synthesis of complex molecules such as 5-(1H-imidazol-1-ylmethyl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide typically involves multiple steps, including etherification, oximation, and Beckmann rearrangement, as seen in the synthesis of related compounds (Chen et al., 2012). Such processes are crucial for introducing specific functional groups and achieving the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), and MS (mass spectrometry). For example, the crystal structure determination by X-ray single crystal diffraction analysis provides insights into the spatial arrangement and bond lengths, offering a detailed view of the molecular conformation (Chen et al., 2012).
Future Directions
properties
IUPAC Name |
5-(imidazol-1-ylmethyl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-16-3-2-15-8-14(12-26-19(15)9-16)10-22-20(24)18-5-4-17(27-18)11-23-7-6-21-13-23/h2-7,9,13-14H,8,10-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDKJRBKYWQDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)CNC(=O)C3=CC=C(O3)CN4C=CN=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-imidazol-1-ylmethyl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide |
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